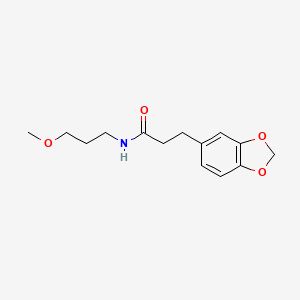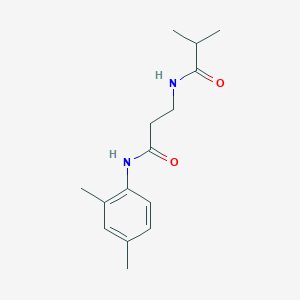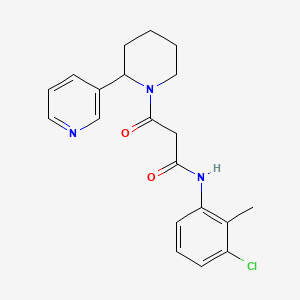![molecular formula C16H19N3O3 B4460622 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one](/img/structure/B4460622.png)
2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one
概要
説明
2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. This is followed by the introduction of the pyrrolidinyl butyl side chain through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinyl butyl side chain can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinazolinone derivative with a ketone or carboxylic acid functional group, while reduction of the carbonyl group can produce an alcohol derivative.
科学的研究の応用
2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidinyl butyl side chain can enhance binding affinity and specificity. This compound may also modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities but differ in their side chains and biological activities.
Pyrrolidine Derivatives: Compounds like 1-(2-hydroxyethyl)pyrrolidine have similar pyrrolidine rings but lack the quinazolinone core, resulting in different chemical and biological properties.
Uniqueness
2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the pyrrolidinyl butyl side chain. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(4-oxo-4-pyrrolidin-1-ylbutyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(18-9-3-4-10-18)8-5-11-19-15(21)12-6-1-2-7-13(12)17-16(19)22/h1-2,6-7H,3-5,8-11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKGKNPOZWNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B4460541.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)
![3-(2-furyl)-6-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460552.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylisoxazole](/img/structure/B4460559.png)


![N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine](/img/structure/B4460574.png)
![1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4460593.png)
![2-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4460600.png)

![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)

![3-[(4-phenyl-1-piperazinyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460628.png)
![N-allyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4460631.png)
